(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol
CAS No.: 1346687-63-5
Cat. No.: VC15984144
Molecular Formula: C8H7N3OS
Molecular Weight: 193.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346687-63-5 |
|---|---|
| Molecular Formula | C8H7N3OS |
| Molecular Weight | 193.23 g/mol |
| IUPAC Name | [5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2 |
| Standard InChI Key | AGZSURYMZFVYPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1C2=NN=CS2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol features a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 1,3,4-thiadiazole moiety. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its electron-deficient character and ability to engage in π-π stacking interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃OS |
| Molecular Weight | 193.23 g/mol |
| IUPAC Name | [5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanol |
| Topological Polar Surface Area | 97.8 Ų (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 5 (N, O, S atoms) |
The compound’s Standard InChI (InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2) and InChIKey (AGZSURY) provide unique identifiers for computational studies.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies dominate the synthesis of thiadiazole-pyridine hybrids:
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Pyridine-First Approach: Functionalization of preformed pyridine derivatives with thiadiazole units.
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Thiadiazole-First Approach: Construction of the thiadiazole ring onto substituted pyridine scaffolds.
Reported Synthetic Routes
Although no published protocol directly describes (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanol’s synthesis, analogous compounds provide methodological insights:
Nucleophilic Substitution
Halogenated pyridines (e.g., 5-bromo-3-pyridinemethanol) may react with 2-mercapto-1,3,4-thiadiazole under basic conditions (K₂CO₃/DMF) to form the C-S bond.
Cyclocondensation Reactions
As demonstrated in related thiadiazol-5-amine syntheses , cyclocondensation of carbamimidothioates with hydrazides or isothiocyanates could adapt to this target:
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React 5-aminopyridin-3-ylmethanol with thiophosgene to form an isothiocyanate intermediate.
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Treat with thiosemicarbazide under acidic conditions (TsOH/THF) to cyclize into the thiadiazole ring .
Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could potentially introduce glycosyl or other functional groups to the hydroxymethyl position, as seen in 1,3,4-thiadiazole thioglycoside syntheses .
Biological Activities and Mechanistic Insights
Anticancer Activity
Mechanistic studies on similar hybrids reveal:
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Apoptosis Induction: Upregulation of caspase-3/7 in HCT-116 colorectal carcinoma cells (IC₅₀: 12.7 μM)
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Kinase Inhibition: Suppression of VEGFR-2 and EGFR tyrosine kinases at nM concentrations
The hydroxymethyl group may enhance water solubility compared to methyl or halogen substituents, potentially improving bioavailability.
Antiparasitic Effects
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives demonstrate potent activity against filarial nematodes (Onchocerca volvulus L5 larvae, EC₅₀ < 100 nM) . Although untested, the methanol substituent in (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanol could modulate parasite microtubule assembly.
Structure-Activity Relationship (SAR) Considerations
Critical structural features influencing bioactivity:
| Feature | Impact on Activity |
|---|---|
| Thiadiazole ring | Enhances electron deficiency, promoting DNA intercalation |
| Pyridine N-atom | Facilitates hydrogen bonding with biological targets |
| Hydroxymethyl group | Improves solubility; may serve as prodrug attachment site |
| Substituent at C-5 | Bulkier groups increase lipophilicity but reduce aqueous solubility |
Comparative analysis with methyl and ethoxy analogs suggests the hydroxymethyl derivative balances polarity and membrane permeability .
Pharmacokinetic and Toxicity Profiles
Predicted ADMET Properties
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Absorption: Moderate Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s)
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Metabolism: Susceptible to CYP3A4-mediated oxidation of the thiadiazole ring
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Toxicity: Ames test predictions indicate low mutagenic risk (TA100/-S9: negative)
Experimental Toxicity Data
While specific studies are lacking, related compounds show:
Future Research Directions
Synthetic Chemistry Priorities
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Develop one-pot synthesis routes to improve yields beyond current 30–40% thresholds
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Explore microwave-assisted cyclocondensation for reduced reaction times
Biological Evaluation Needs
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Screen against NCI-60 cancer cell line panel
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Assess macrofilaricidal activity using Litomosoides sigmodontis models
Formulation Development
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Investigate prodrug strategies (e.g., phosphate esters) to enhance oral bioavailability
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Develop nanoparticle carriers for targeted delivery to tumor microenvironments
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